Chrysanthellin B

描述

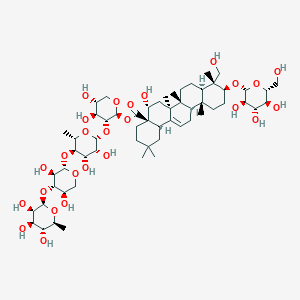

Chrysanthellin B is a triterpenoid saponin derived from the plant Chrysanthellum indicum. It is known for its complex structure and significant biological activities, including hemolytic properties. This compound is part of a broader class of natural products that have garnered attention for their potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Chrysanthellin B involves the extraction of saponins from Chrysanthellum indicum. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Specific reaction conditions, such as temperature and pH, are optimized to ensure the stability and yield of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in biotechnological methods, including plant cell culture and genetic engineering, are being explored to enhance the production efficiency of this compound .

化学反应分析

Types of Reactions: Chrysanthellin B undergoes various chemical reactions, including:

Oxidation: The presence of hydroxyl groups in its structure makes it susceptible to oxidation reactions.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Substitution: The glycosidic bonds in this compound can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acids and bases for hydrolysis and glycosylation reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

科学研究应用

Antidiabetic Properties

Chrysanthellin B has shown significant potential as an inhibitor of enzymes related to carbohydrate metabolism, particularly α-glucosidase. In studies, its inhibitory effect was noted to be five times lower than that of acarbose, a commonly used antidiabetic drug, yet still considerable. The compound exhibited an IC50 value of 153.5 µg/mL against α-glucosidase, indicating its potential utility in managing blood glucose levels in diabetic patients .

Table 1: Inhibitory Effects on Enzymes

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 153.5 |

| Acarbose | 28.8 |

| Chlorogenic Acid | 0.3 |

| Luteolin | 0.4 |

| Oleuropein | 3.1 |

Cardiometabolic Health

The compound is part of a larger formulation known as TOTUM-63, which has been studied for its effects on obesity and type 2 diabetes management. In vivo studies using leptin receptor-deficient mice demonstrated that TOTUM-63 could prevent increases in fasting glycemia and glycated hemoglobin levels over time compared to untreated controls. The results suggest that this compound contributes to the overall efficacy of this formulation in managing cardiometabolic diseases .

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress and related damage. The polyphenolic extracts from Chrysanthellum americanum, containing this compound, have been associated with improved mood and cognitive functions in animal models subjected to psychological stress . This suggests potential applications in mental health and neuroprotection.

Synergistic Effects with Other Compounds

Research indicates that the efficacy of this compound may be enhanced when combined with other bioactive compounds present in plant extracts. For example, the synergistic interactions between various components in TOTUM-63 may lead to greater therapeutic effects than those observed with individual constituents alone . This highlights the importance of considering whole-plant extracts for therapeutic applications rather than isolated compounds.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Diabetes Management : A study highlighted the effectiveness of TOTUM-63 in reducing body weight and fat mass in db/db mice, indicating a potential role for this compound in obesity management .

- Cognitive Function : Research on polyphenolic extracts from Chrysanthellum americanum demonstrated improvements in anxiety and cognitive performance in stressed rats, suggesting a role for this compound in mental health interventions .

- Combined Extract Efficacy : Investigations into the combined effects of various plant extracts containing this compound revealed enhanced inhibitory activity against α-glucosidase compared to single-component treatments .

作用机制

Chrysanthellin B exerts its effects primarily through its interaction with cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly relevant in its hemolytic activity, where it forms pores in erythrocyte membranes, causing hemolysis .

相似化合物的比较

Chrysanthellin A: Another saponin from Chrysanthellum indicum with similar hemolytic properties.

α-Hederin: A potent oleanane-type saponin with strong hemolytic activity.

Echinocystic Acid: A triterpenoid saponin with a different structural skeleton but similar biological activities.

Uniqueness: Chrysanthellin B is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications .

生物活性

Chrysanthellin B, a saponin derived from Chrysanthellum americanum, has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as a saponin, which are glycosides known for their surface-active properties. The compound's structure contributes to its bioactivity, allowing it to interact with various biological targets.

1. Antidiabetic Effects

This compound has demonstrated potential antidiabetic activity through its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. The IC50 value of this compound for α-glucosidase inhibition was reported at 153.5 µg/mL , indicating that while it is less potent than some other compounds (e.g., chlorogenic acid at 0.3 µg/mL), it still possesses significant inhibitory effects .

Table 1: IC50 Values for α-Glucosidase Inhibition

| Compound | IC50 (µg/mL) |

|---|---|

| Chlorogenic Acid | 0.3 |

| Luteolin | 0.4 |

| Oleuropein | 3.1 |

| This compound | 153.5 |

| Piperine | 0.9 |

The inhibition of α-glucosidase by this compound suggests that it could be beneficial in managing postprandial blood glucose levels, although further studies are needed to fully elucidate its mechanism of action .

2. Neuroprotective Effects

Research has indicated that extracts containing this compound may have neuroprotective properties, particularly in models of stress-induced cognitive impairment. In a study involving rats subjected to psychological stress, administration of C. americanum extract (which includes this compound) resulted in significant improvements in memory performance and reductions in anxiety-like behaviors .

Table 2: Behavioral Effects of Chrysanthellum Extracts on Cognitive Function

| Treatment Group | Memory Performance (Y-Maze) | Anxiety Levels (Elevated Plus Maze) |

|---|---|---|

| Control | Baseline | Baseline |

| Stress-Induced | Significantly decreased | Increased anxiety |

| Extract Treated | Significantly improved | Reduced anxiety |

These findings suggest that the neuroprotective effects may be attributed to the antioxidant properties of saponins like this compound, which can mitigate oxidative stress in neural tissues .

3. Antioxidant Activity

This compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor. Studies have shown that extracts containing this compound can enhance antioxidant enzyme activities while reducing markers of lipid peroxidation .

Case Studies and Clinical Trials

In an exploratory clinical trial involving overweight subjects, supplementation with formulations containing this compound led to significant reductions in postprandial glycemia compared to baseline measurements . This supports the compound's potential role in dietary interventions aimed at managing blood sugar levels.

属性

IUPAC Name |

[(2S,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGIVKPPGCCJNP-CWXHWKGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-65-7 | |

| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16,23-dihydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-β-d-xylopyranosyl ester, (3β,4α,16α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。